molecular formula C18H19N5O2 B2615156 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1448058-90-9

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2615156
CAS No.: 1448058-90-9
M. Wt: 337.383
InChI Key: NDJFJCLVBRLZOA-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a pyrimidine ring, an imidazole ring, and an o-tolyloxy group

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its incorporation into polymers or coatings can enhance their performance and durability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling with an o-tolyloxy acetamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyloxy)acetamide
  • N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide

Uniqueness

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may confer distinct properties and applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14-5-2-3-6-15(14)25-13-16(24)19-9-11-23-12-10-22-18(23)17-20-7-4-8-21-17/h2-8,10,12H,9,11,13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJFJCLVBRLZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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